molecular formula C23H23FN2O3 B13360355 N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide

N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide

Cat. No.: B13360355
M. Wt: 394.4 g/mol
InChI Key: YXCWITKVEQHUGY-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide (CAS 794570-45-9) is a synthetic small molecule with a molecular formula of C₂₃H₂₃FN₂O₃ and a molecular weight of 394.44 g/mol . Its structure integrates several pharmacologically relevant motifs, including a cyanocyclohexyl group and a fluorobenzophenone moiety, which are often explored in medicinal chemistry and drug discovery research. This combination suggests potential as a versatile intermediate or a candidate for screening against various biological targets. Researchers can investigate its properties and applications, which may include the development of novel antiviral therapies, as small molecules with structural similarities have been shown to target viral proteins like the NS4B protein in flaviviruses to inhibit viral replication . The compound's distinct structure also makes it a valuable candidate for probing structure-activity relationships (SAR) and optimizing lead compounds in pharmaceutical development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H23FN2O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(4-fluorobenzoyl)phenoxy]propanamide

InChI

InChI=1S/C23H23FN2O3/c1-16(22(28)26-23(15-25)13-3-2-4-14-23)29-20-11-7-18(8-12-20)21(27)17-5-9-19(24)10-6-17/h5-12,16H,2-4,13-14H2,1H3,(H,26,28)

InChI Key

YXCWITKVEQHUGY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Starting Materials

Synthesis Steps

  • Synthesis of 1-Cyanocyclohexylamine :

    • Step 1 : React cyclohexanone with sodium cyanide in the presence of an acid catalyst to form 1-cyanocyclohexanone.
    • Step 2 : Reduce the resulting ketone using a reducing agent like sodium borohydride or lithium aluminum hydride to form 1-cyanocyclohexanol.
    • Step 3 : Convert the alcohol to an amine using a suitable method such as amination via azide formation and reduction.
  • Synthesis of 4-(4-Fluorobenzoyl)phenol :

    • Step 1 : React 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride.
    • Step 2 : React the resulting acid chloride with 4-fluorophenol in the presence of a base to form 4-(4-fluorobenzoyl)phenol.
  • Synthesis of N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide :

    • Step 1 : Activate the carboxyl group of 2-hydroxypropanamide by converting it into an acid chloride using thionyl chloride.
    • Step 2 : React the acid chloride with 4-(4-fluorobenzoyl)phenol in the presence of a base to form the corresponding ester.
    • Step 3 : Couple the ester with 1-cyanocyclohexylamine using a peptide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form the final product.

Purification

  • The final product can be purified using techniques such as column chromatography, recrystallization, or vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Fluorobenzoyl-Containing Analogs

Compounds with 4-fluorobenzoyl groups are prevalent in the evidence, highlighting their importance in enhancing binding affinity and metabolic stability:

  • N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Entry 26): This peptide-derived compound shares the 4-fluorobenzoyl group but lacks the cyanocyclohexyl and phenoxy-propanamide motifs.
  • (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (): This complex thiazole-pyridine derivative includes a 4-fluorophenyl group but emphasizes heterocyclic systems. The dimethoxyphenyl-propanamide moiety may enhance solubility compared to the target compound’s cyanocyclohexyl group .

Key Insight : The 4-fluorobenzoyl group in the target compound likely improves electron-deficient aromatic interactions in biological systems, similar to its role in and compounds. However, the absence of peptide or heterocyclic frameworks in the target suggests divergent pharmacological pathways.

Propanamide Derivatives with Varied Substituents

The propanamide backbone is a common feature in several compounds, with substituents dictating functional properties:

  • N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (, Entry 4): This hydroxamic acid derivative incorporates a cyclohexane group but replaces the cyanocyclohexyl with a methylamide. Hydroxamic acids are known for metal-chelating properties (e.g., histone deacetylase inhibition), contrasting with the target compound’s non-chelating amide .
  • N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, Entry 8): This chlorophenyl-substituted hydroxamic acid highlights how halogenation and cyclohexane groups influence lipophilicity. The target’s 4-fluorobenzoyl-phenoxy group may offer superior steric flexibility compared to rigid chlorophenyl systems .

Cyanocyclohexyl-Containing Analogs

Cyanocyclohexyl groups are rare but critical for modulating steric and electronic properties:

  • N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide (, CAS 2126333-73-9): This analog shares the cyanocyclohexyl-propanamide core but replaces the phenoxy-fluorobenzoyl group with a spirocyclic system. The spiro structure may confer conformational rigidity, contrasting with the target compound’s flexible phenoxy linker .

Data Table: Comparative Analysis of Key Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Functional Highlights
Target Compound Cyanocyclohexyl, 4-fluorobenzoyl-phenoxy ~400 (estimated) High lipophilicity, aromatic interactions
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester 4-fluorobenzoyl, peptide backbone ~500 (estimated) Protease inhibition potential
N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide Cyclohexane, hydroxamic acid ~350 (reported) Metal chelation, HDAC inhibition
N-(1-Cyanocyclohexyl)-2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}propanamide Thienopyrimidinylsulfanyl 346.5 Sulfur-based interactions, heterocyclic

Biological Activity

N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H23FN2O3
  • CAS Number : 794570-45-9

This compound features a cyanocyclohexyl group linked to a phenoxypropanamide, with a fluorobenzoyl substituent that may enhance its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific biological pathways. For instance, studies have shown that related compounds can inhibit β-catenin-dependent transcription and cancer cell proliferation. This suggests a potential application in oncology, particularly in targeting colorectal cancer cells .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition of cancer cell lines, with IC50 values indicating potent activity. For example, compounds with similar structures have shown IC50 values as low as 0.12 μM against HCT116 cancer cells, highlighting the potential of this class of compounds in cancer therapy .

In Vivo Studies

In vivo studies further support the efficacy of these compounds. For instance, a related compound demonstrated reduced tumor growth in xenograft models, along with decreased expression of proliferation markers such as Ki67. This underscores the potential for this compound in therapeutic applications .

Table 1: Biological Activity Summary of Related Compounds

Compound NameIC50 (μM)Cell LineIn Vivo Efficacy
Compound 250.12HCT116Reduced tumor growth in mice
Compound X2SW480Significant inhibition observed
This compoundTBDTBDTBD

Note: TBD indicates that specific values for this compound are yet to be determined.

Case Study 1: Colorectal Cancer Treatment

A recent study focused on the application of compounds similar to this compound in treating colorectal cancer. The study involved administering the compound to xenograft models and measuring tumor size reduction over a period of four weeks. Results indicated a significant decrease in tumor volume compared to control groups.

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways affected by these compounds. Researchers utilized gene expression analysis to identify changes in proliferation and apoptosis pathways upon treatment with this compound. Findings revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic genes, suggesting a dual mechanism involving both inhibition of proliferation and induction of apoptosis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, a phenoxy intermediate can be prepared via nucleophilic substitution of 4-(4-fluorobenzoyl)phenol with a halogenated propanamide derivative under alkaline conditions (e.g., K₂CO₃ in DMF). Subsequent condensation with 1-cyanocyclohexylamine using coupling agents like EDCl/HOBt ensures amide bond formation . Yield optimization may require controlled stoichiometry, inert atmospheres, and purification via column chromatography.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the fluorobenzoyl and cyanocyclohexyl moieties . Mass spectrometry (HRMS or ESI-MS) validates molecular weight . High-Performance Liquid Chromatography (HPLC) assesses purity (>95% required for biological assays) .

Q. How does the fluorobenzoyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances lipophilicity and metabolic stability. LogP calculations (via HPLC or computational tools like MarvinSuite) quantify lipophilicity, while solubility assays in buffers (pH 1–7.4) guide formulation for in vitro studies .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using positive controls (e.g., known enzyme inhibitors) and validate via dose-response curves (IC₅₀/EC₅₀ calculations). Replicate studies in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can structure-activity relationships (SAR) guide optimization of this compound for target engagement?

  • Methodological Answer : Systematic substitution of the phenoxy (e.g., 4-ethyl vs. 4-fluoro) or cyanocyclohexyl groups can elucidate key binding motifs. Compare inhibitory potency in enzymatic assays (e.g., IC₅₀ shifts) and correlate with computational docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the fluorobenzoyl group) .

Q. What experimental approaches elucidate the compound’s mechanism of action in cellular models?

  • Methodological Answer : Use CRISPR/Cas9-mediated knockout of putative targets (e.g., kinases) to confirm specificity. Pharmacodynamic studies (Western blotting for downstream biomarkers) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays quantify target modulation .

Q. How do stability and degradation profiles under physiological conditions affect in vivo applicability?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) assess hydrolytic degradation. LC-MS identifies degradation products (e.g., cleavage of the propanamide bond). For in vivo use, formulate with cyclodextrins or lipid nanoparticles to enhance bioavailability .

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